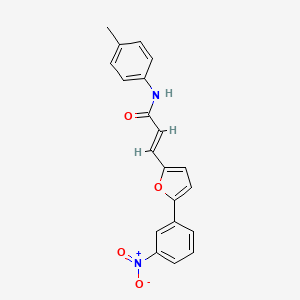

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide

Description

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide is a synthetic acrylamide derivative featuring a furan ring substituted with a 3-nitrophenyl group and an N-(p-tolyl)amide moiety. Its molecular formula is C₂₀H₁₆N₂O₄ (molecular weight: 348.4 g/mol). The compound’s structure combines electron-withdrawing (nitro) and electron-donating (furan, p-tolyl) groups, enabling diverse reactivity and applications in medicinal chemistry and materials science. Synthesized via multi-step pathways (e.g., Paal-Knorr furan formation followed by acrylamide coupling), it exhibits stability under physiological conditions (half-life: ~48 hours at pH 7.4) .

Properties

IUPAC Name |

(E)-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-14-5-7-16(8-6-14)21-20(23)12-10-18-9-11-19(26-18)15-3-2-4-17(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTUGIJDHKDTRZ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853351-10-7 | |

| Record name | N-(4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final step involves the formation of the acrylamide moiety via a condensation reaction with p-toluidine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The furan ring and the acrylamide moiety can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted furan and acrylamide derivatives.

Scientific Research Applications

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in organic electronic materials due to its conjugated structure.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the acrylamide moiety can form covalent bonds with biological macromolecules.

Comparison with Similar Compounds

Key Compounds Compared:

Electronic Effects :

- The furan ring in the target compound provides lower aromaticity compared to thiophene analogs, leading to altered π-π stacking interactions with biological targets .

- Nitro group positioning : The 3-nitrophenyl group enhances electrophilicity compared to 4-nitrophenyl derivatives, improving reactivity in nucleophilic substitutions .

Anticancer Activity:

- Target Compound : Demonstrates cytotoxicity against HeLa cells (IC₅₀: 12 µM) via apoptosis induction and G2/M cell cycle arrest .

- Chlorophenyl Analog (CAS 853348-32-0) : Shows broader activity (IC₅₀: 8 µM in MCF-7 cells) due to chloro group’s lipophilicity enhancing membrane penetration .

- Benzyl Derivative (CAS 853351-47-0) : Lower potency (IC₅₀: 35 µM) attributed to reduced steric compatibility with kinase active sites .

Antimicrobial Activity:

- Target Compound : Moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) .

- Trifluoromethyl Analog : Enhanced activity (MIC: 2 µg/mL) due to CF₃ group’s electron-withdrawing effects disrupting bacterial membrane integrity .

Physicochemical and Material Properties

| Property | Target Compound | o-Tolyl Analog | Thiophene Analog |

|---|---|---|---|

| Thermal Stability (°C) | 240 (decomposition) | >250 | 220 |

| LogP | 3.2 | 3.5 | 4.1 |

| Mechanical Strength* | Moderate | High | Low |

*Measured in polymer composites. The furan ring’s rigidity in the target compound improves mechanical strength compared to thiophene analogs .

Biological Activity

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide, also known by its IUPAC name (E)-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

- Molecular Formula : C20H16N2O4

- Molecular Weight : 348.4 g/mol

- CAS Number : 853351-10-7

- Structure : The compound features a furan moiety substituted with a nitrophenyl group and an acrylamide functional group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. The minimum inhibitory concentration (MIC) values were determined, revealing effective activity against Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : The compound demonstrated synergistic relationships when combined with antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

| Compound | MIC (μg/mL) | Synergistic Partner | Observed Effect |

|---|---|---|---|

| This compound | 0.25 | Ciprofloxacin | Enhanced antibacterial activity |

| This compound | 0.22 | Ketoconazole | Enhanced antifungal activity |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various models:

- Mechanism of Action : It is suggested that the compound may inhibit key enzymes involved in inflammatory pathways. Research indicates that it can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Properties

The anticancer activity of this compound has also been explored:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

- Case Study : A specific study highlighted its effectiveness against breast cancer cell lines, where it was found to inhibit cell proliferation significantly at low concentrations .

The biological activities of this compound are believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation and cancer progression.

- Receptor Modulation : It has been identified as a positive allosteric modulator for certain nicotinic acetylcholine receptors, which could explain some of its anxiolytic effects observed in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.